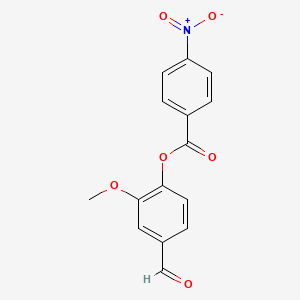
4-Formyl-2-methoxyphenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-2-methoxyphenyl 4-nitrobenzoate is a chemical compound used in scientific research. It has a molecular formula of C15H11NO6 and a molecular weight of 301.25 . Its unique properties make it ideal for various applications, such as drug synthesis, organic chemistry studies, and material science investigations.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a formyl group (C=O), a methoxy group (OCH3), and a nitrobenzoate group (OC(O)C6H4NO2) attached . The InChI code for this compound is 1S/C15H11NO6/c1-19-13-6-4-12(5-7-13)16(18)21-14-8-3-11(10-17)9-15(14)20-2/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 301.25 , and its molecular formula is C15H11NO6 . More specific physical and chemical properties, such as melting point, boiling point, and density, are not available in the search results.Applications De Recherche Scientifique
Photochemical Studies
4-Formyl-2-methoxyphenyl 4-nitrobenzoate and related compounds have been studied in the context of photochemistry. For example, the photochemical decomposition reactions of similar compounds were investigated using surface-enhanced Raman scattering (SERS), which could potentially offer insights into the behavior of this compound under similar conditions (Franzke & Wokaun, 1992).
Synthesis and Spectroscopic Characterization
A novel curcumin ester, which includes a structure similar to this compound, was synthesized and characterized using various experimental and theoretical techniques. This study provided insights into the molecular structure and spectroscopic properties, which are relevant for understanding the characteristics of this compound (Srivastava et al., 2017).
Chemical Reactions and Transformations
The compound has been involved in studies of unexpected chemical reactions, such as O-alkylation and ester migration in phenolic compounds. These studies provide insight into its reactivity and potential applications in synthetic chemistry (Tran, Dickson, & Barker, 2013).
Solubility and Solvent Interactions
Research on similar compounds includes the study of solubilities and interactions with solvents like 2-methoxyethanol. This research is important for understanding the solubility characteristics of this compound, which is crucial for its application in various solvent systems (Hart et al., 2015).
Application in Cell Viability Assays
Derivatives of the compound have been used in the synthesis of chromogenic indicators for NADH and cell viability in biological assays. This application demonstrates its potential utility in biochemical and medical research (Ishiyama et al., 1997).
Role in Organic Synthesis
It has been used in the synthesis of various functional derivatives, showcasing its versatility in organic chemistry. This includes its use in the synthesis of compounds with isoxazole and isothiazole heterocycles, and the formation of complexes with metals like palladium, indicating its potential in catalysis and material science (Potkin et al., 2019).
Mécanisme D'action
The mechanism of action for 4-Formyl-2-methoxyphenyl 4-nitrobenzoate is not specified in the search results. Its mechanism of action would likely depend on the specific context in which it is used, such as in drug synthesis or material science investigations.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-14-8-10(9-17)2-7-13(14)22-15(18)11-3-5-12(6-4-11)16(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOFQVNTLGCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

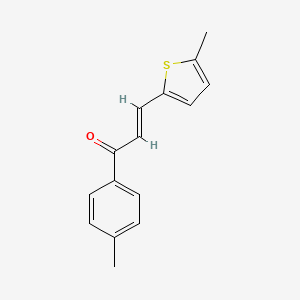
![N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2974972.png)
![6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2974974.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate](/img/structure/B2974976.png)
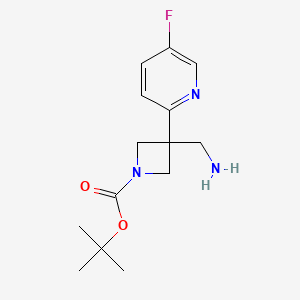
![N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2974978.png)
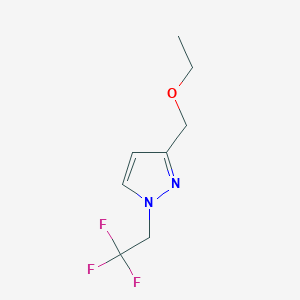
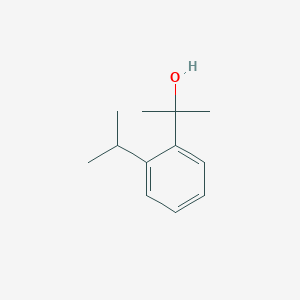
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)
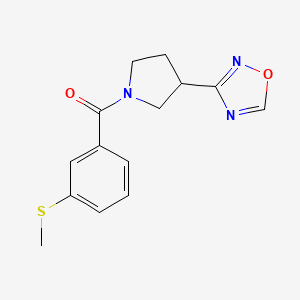
![N-1,3-benzodioxol-5-yl-N-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2974986.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2974988.png)
